

history and discovery of 2,4-Diphenylimidazole

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Compound of Interest

Compound Name: 2,4-Diphenylimidazole

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An In-depth Technical Guide to 2,4-Diphenylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenyl-1H-imidazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its rigid, aromatic scaffold serves as a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the history, discovery, synthesis, properties, and applications of **2,4-diphenylimidazole**, with a special focus on its role as a core structure in the development of cannabinoid receptor 2 (CB2) agonists.

History and Discovery

The synthesis of the imidazole ring system dates back to the mid-19th century. In 1858, German chemist Heinrich Debus first synthesized imidazole (originally named glyoxaline) by reacting glyoxal and formaldehyde in the presence of ammonia.^{[1][2]} This foundational work laid the groundwork for imidazole chemistry.

The field was significantly advanced by the Polish chemist Bronisław Radziszewski, who, beginning in 1882, developed a more general method for synthesizing a variety of substituted imidazoles.^{[1][3]} The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.^{[2][4]} This multicomponent reaction proved to be a robust method for preparing a wide range of imidazole derivatives, including the

chemiluminescent compound 2,4,5-triphenylimidazole, also known as lophine.^[1] While the precise first synthesis of **2,4-diphenylimidazole** is not as famously documented as that of lophine, its synthesis is based on the principles established by Debus and Radziszewski. Modern synthetic methods have since been developed to produce **2,4-diphenylimidazole** with high yield and purity.

Physicochemical and Spectroscopic Data

2,4-Diphenylimidazole is typically a white solid.^[5] Its key physicochemical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of 2,4-Diphenylimidazole

Property	Value	Source(s)
CAS Number	670-83-7	^[6] ^[7]
Molecular Formula	C ₁₅ H ₁₂ N ₂	^[6] ^[7]
Molecular Weight	220.27 g/mol	^[6] ^[7]
Melting Point	164-166 °C	^[8]
Boiling Point	461.2 ± 14.0 °C (Predicted)	^[8]
Density	1.149 ± 0.06 g/cm ³ (Predicted)	^[8]
InChIKey	FHHCKYIBYRNHOZ-UHFFFAOYSA-N	^[7]

Table 2: NMR Spectroscopic Data for 2,4-Diphenylimidazole

Nucleus	Solvent	Chemical Shift (δ , ppm)	Source
^1H NMR	CDCl_3	7.87 (d, $J = 7.5$ Hz, 2H), 7.75 (d, $J = 7.0$ Hz, 2H), 7.42–7.33 (m, 6H), 7.26 (t, $J = 4.0$ Hz, 1H)	[5]
^{13}C NMR	CDCl_3	147.0, 130.0, 128.8, 128.7, 127.0, 125.2, 124.9	[5]

Synthesis and Experimental Protocols

Several synthetic routes to **2,4-diphenylimidazole** have been developed. A modern, efficient, and catalyst-free method involves the [3+2] cyclization of a vinyl azide with an amidine.[5]

Experimental Protocol: Synthesis of 2,4-Diphenyl-1H-imidazole via [3+2] Cyclization

This protocol is adapted from the method described by Ghorai and colleagues.[5]

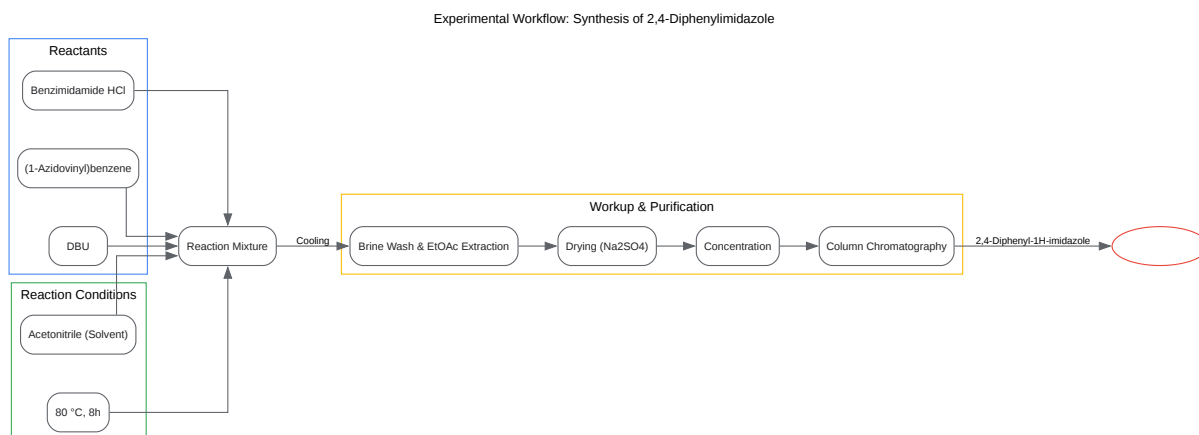
Reagents and Materials:

- Benzimidamide hydrochloride
- (1-Azidovinyl)benzene
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetonitrile (CH_3CN)
- Ethyl acetate (EtOAc)
- Hexane
- Brine solution

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (100–200 mesh) for column chromatography

Procedure:

- To a 10 mL reaction tube, add benzimidamide hydrochloride (47 mg, 0.3 mmol), (1-azidovinyl)benzene (29 mg, 0.2 mmol), and DBU (45.6 mg, 0.3 mmol).
- Add 2.0 mL of acetonitrile to the reaction mixture.
- Place the sealed reaction tube in a preheated oil bath at 80 °C and stir for 8 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Add 10.0 mL of brine solution and extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a 10% ethyl acetate in hexane eluent to yield 2,4-diphenyl-1H-imidazole as a white solid (39.2 mg, 89% yield).^[5]



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Caption: Experimental workflow for the synthesis of **2,4-diphenylimidazole**.

Applications

2,4-Diphenylimidazole serves as a valuable building block in several areas:

- **Medicinal Chemistry:** The most prominent application is its use as a core scaffold for the development of selective cannabinoid receptor 2 (CB2) agonists. These compounds are being investigated for the treatment of chronic and neuropathic pain, with the advantage of avoiding the psychoactive side effects associated with CB1 receptor activation.^[9]

- **Materials Science:** Due to its conjugated aromatic system, **2,4-diphenylimidazole** exhibits UV absorption properties, making it an effective UV stabilizer for polymers. It helps prevent photodegradation, thereby extending the lifespan of materials like plastics and coatings. Its derivatives are also explored for use in fluorescent dyes and sensors.
- **Pharmaceutical Intermediates:** The imidazole ring is a common feature in many pharmaceuticals. **2,4-Diphenylimidazole** can serve as a precursor for the synthesis of a range of therapeutically active compounds, including potential antifungal agents.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

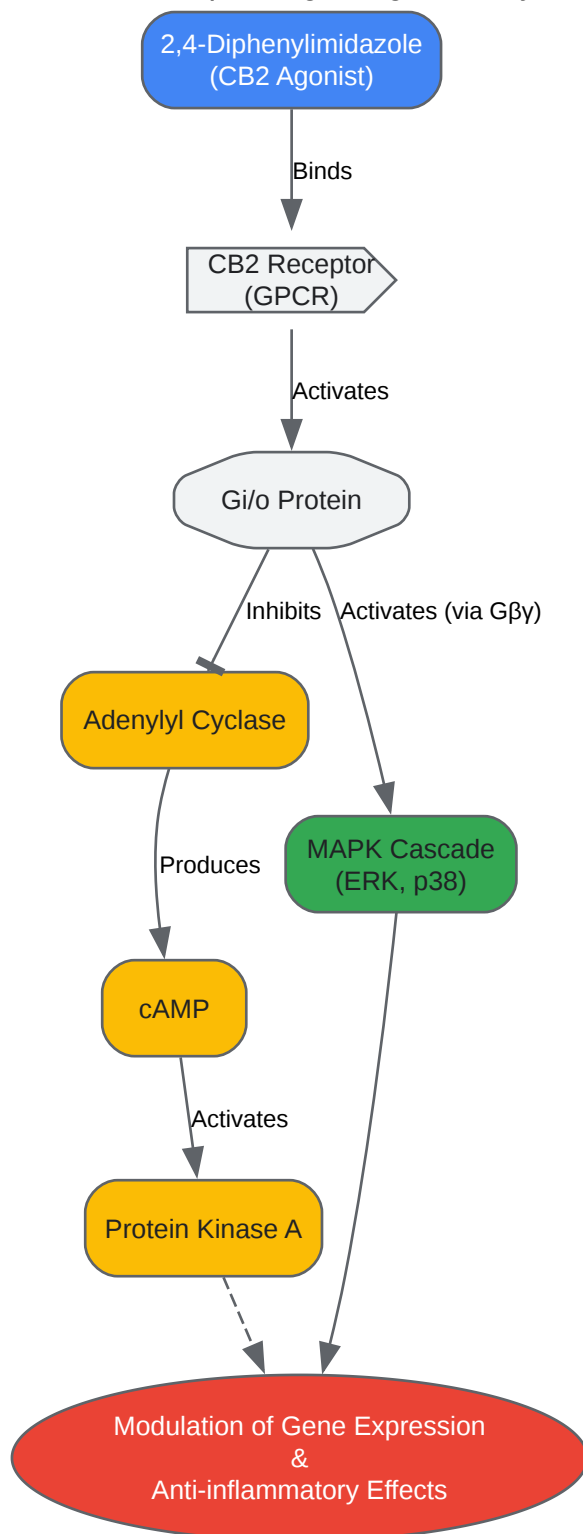
The therapeutic potential of **2,4-diphenylimidazole** derivatives in pain management stems from their activity as agonists at the CB2 receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells. Its activation triggers a cascade of intracellular events that ultimately modulate inflammation and nociception.

Upon binding of an agonist, such as a **2,4-diphenylimidazole** derivative, the CB2 receptor couples to inhibitory G-proteins (Gai/o). This leads to two primary signaling events:

- **Inhibition of Adenylyl Cyclase:** The activated Gai subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[\[10\]](#)[\[11\]](#)
- **Activation of MAPK Pathways:** The Gβγ subunit dissociates and can activate other signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPK.[\[11\]](#)[\[12\]](#)

These signaling events collectively lead to the modulation of cytokine release and immune cell function, contributing to the anti-inflammatory and analgesic effects of CB2 agonists.

CB2 Receptor Signaling Pathway

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Caption: Simplified signaling pathway of the CB2 receptor upon agonist binding.

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